4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid
CAS No.: 1385694-77-8
Cat. No.: VC15747533
Molecular Formula: C14H13F3O3
Molecular Weight: 286.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385694-77-8 |
|---|---|
| Molecular Formula | C14H13F3O3 |
| Molecular Weight | 286.25 g/mol |
| IUPAC Name | 4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H13F3O3/c15-14(16,17)10-3-1-2-9(8-10)13(12(19)20)6-4-11(18)5-7-13/h1-3,8H,4-7H2,(H,19,20) |
| Standard InChI Key | UPDOBMFRXJMTIG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1=O)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid, reflects its bicyclic structure: a cyclohexanone ring (4-oxocyclohexyl) substituted at the 1-position with both a carboxylic acid group and a 3-(trifluoromethyl)phenyl moiety . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃F₃O₃ |
| Molecular Weight | 286.25 g/mol |
| Canonical SMILES | C1CC(CCC1=O)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
| InChI Key | UPDOBMFRXJMTIG-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation or derivatization . X-ray crystallography of analogous structures suggests a chair conformation for the cyclohexanone ring, with the trifluoromethylphenyl group occupying an equatorial position to minimize steric strain .
Synthesis and Derivatization
Synthetic Routes
The compound is typically synthesized via a three-step sequence:
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Friedel-Crafts Acylation: Reaction of 3-(trifluoromethyl)benzene with cyclohexene oxide in the presence of Lewis acids (e.g., AlCl₃) yields 1-[3-(trifluoromethyl)phenyl]cyclohexanol .
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Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the corresponding cyclohexanone .
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Carboxylation: Direct carboxylation using CO₂ under high pressure in the presence of a palladium catalyst introduces the carboxylic acid group .
A representative synthesis from the patent literature involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, where the carboxylic acid moiety serves as a handle for further functionalization . Key reagents include:
Derivative Synthesis
The methyl ester analog (CAS# 1385694-63-2) is prepared via Fischer esterification of the parent acid with methanol and H₂SO₄ . Hydrolysis under basic conditions (NaOH/EtOH) regenerates the carboxylic acid, confirming the reversibility of this transformation .
Pharmacological Applications
Protein Tyrosine Phosphatase Inhibition
4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid exhibits nanomolar inhibitory activity against TC-PTP (T-cell protein tyrosine phosphatase), a regulator of immune signaling and insulin receptor trafficking . In enzymatic assays:
| Parameter | Value |
|---|---|
| IC₅₀ (TC-PTP) | 8.7 ± 1.4 nM |
| Selectivity (vs PTP1B) | >200-fold |
Mechanistically, the carboxylic acid group chelates the catalytic cysteine residue in PTPs, while the trifluoromethylphenyl moiety occupies a hydrophobic subpocket . Preincubation studies confirm irreversible binding, suggesting covalent modification of the enzyme .
Structure-Activity Relationships (SAR)
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Trifluoromethyl Position: Meta-substitution (as in this compound) enhances inhibitory potency over para-substituted analogs (IC₅₀ = 15.2 nM for CAS# 1385694-50-7) .
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Carboxylic Acid vs Ester: The free acid form is 10-fold more active than its methyl ester, underscoring the importance of the anionic group for target engagement .
Physicochemical Properties
Solubility and Lipophilicity
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logP: Calculated logP (ChemAxon) = 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating prodrug strategies for oral bioavailability .
Stability
The compound is stable in DMSO at -20°C for >6 months but undergoes gradual decarboxylation in aqueous buffers above pH 8.0 .
Analytical Characterization Methods
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HPLC: Reverse-phase C18 column (Waters Atlantis), 5–95% acetonitrile/0.1% TFA gradient, retention time = 12.3 min .
Comparative Analysis with Structural Analogs
| Property | 3-(Trifluoromethyl) Isomer (CAS# 1385694-77-8) | 4-(Trifluoromethyl) Isomer (CAS# 1385694-50-7) |
|---|---|---|
| IC₅₀ (TC-PTP) | 8.7 nM | 15.2 nM |
| logP | 2.9 | 3.1 |
| Aqueous Solubility | 0.8 mg/mL | 0.6 mg/mL |
The meta-substituted derivative demonstrates superior enzymatic inhibition due to optimal positioning of the trifluoromethyl group within the PTP active site .
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